molecular formula C9H12N2O B1604478 (R)-3-(Pyridin-3-yl)morpholine CAS No. 1213691-34-9

(R)-3-(Pyridin-3-yl)morpholine

Cat. No. B1604478
CAS RN: 1213691-34-9
M. Wt: 164.2 g/mol
InChI Key: RNOJNTZCFOIEMH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-3-(Pyridin-3-yl)morpholine” is a compound that contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The morpholine ring is substituted at the 3-position with a pyridin-3-yl group, which is a pyridine ring (a six-membered aromatic ring with two double bonds and one nitrogen atom) attached via the 3-position .


Molecular Structure Analysis

The molecular structure of “®-3-(Pyridin-3-yl)morpholine” would be characterized by the presence of the morpholine and pyridine rings. The “R” in the name indicates that the compound has chirality, meaning it exists in two forms that are mirror images of each other .


Chemical Reactions Analysis

The chemical reactivity of “®-3-(Pyridin-3-yl)morpholine” would be influenced by the presence of the morpholine and pyridine rings. The nitrogen atom in the morpholine ring and the nitrogen atom in the pyridine ring could potentially act as nucleophiles in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3-(Pyridin-3-yl)morpholine” would depend on the specific characteristics of the morpholine and pyridine rings. For example, both rings could potentially participate in hydrogen bonding, which could influence the compound’s solubility .

Future Directions

The study of “®-3-(Pyridin-3-yl)morpholine” could potentially contribute to the development of new pharmaceuticals or materials, given the wide range of applications of morpholine and pyridine derivatives .

properties

IUPAC Name

(3R)-3-pyridin-3-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-8(6-10-3-1)9-7-12-5-4-11-9/h1-3,6,9,11H,4-5,7H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOJNTZCFOIEMH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649971
Record name (3R)-3-(Pyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1213691-34-9
Record name (3R)-3-(Pyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(Pyridin-3-yl)morpholine
Reactant of Route 2
Reactant of Route 2
(R)-3-(Pyridin-3-yl)morpholine
Reactant of Route 3
Reactant of Route 3
(R)-3-(Pyridin-3-yl)morpholine
Reactant of Route 4
Reactant of Route 4
(R)-3-(Pyridin-3-yl)morpholine
Reactant of Route 5
(R)-3-(Pyridin-3-yl)morpholine
Reactant of Route 6
(R)-3-(Pyridin-3-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.